![molecular formula C9H18ClNO2 B14231558 N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride CAS No. 821800-97-9](/img/structure/B14231558.png)
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is known for its unique structure, which includes a cyclopentyl ring with a hydroxyl group and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and butanamide.
Hydroxylation: Cyclopentanone is hydroxylated to introduce the hydroxyl group at the 2-position, resulting in 2-hydroxycyclopentanone.
Amidation: The 2-hydroxycyclopentanone is then reacted with butanamide under suitable conditions to form N-[(1S,2S)-2-hydroxycyclopentyl]butanamide.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclopentyl butanamide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 2-ketocyclopentyl butanamide.
Reduction: Cyclopentyl butanamide.
Substitution: Various substituted cyclopentyl butanamides depending on the substituent introduced.
Scientific Research Applications
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the amide moiety play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain cellular processes through its unique structure.
Comparison with Similar Compounds
Similar Compounds
N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide: Similar structure but with an acetamide group instead of butanamide.
N-[(1S,2S)-2-Hydroxycyclopentyl]propionamide: Contains a propionamide group.
N-[(1S,2S)-2-Hydroxycyclopentyl]isobutyramide: Features an isobutyramide group.
Uniqueness
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride is unique due to its specific combination of a cyclopentyl ring with a hydroxyl group and a butanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
821800-97-9 |
|---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-4-9(12)10-7-5-3-6-8(7)11;/h7-8,11H,2-6H2,1H3,(H,10,12);1H/t7-,8-;/m0./s1 |
InChI Key |
SFGRIQWYWFHOOD-WSZWBAFRSA-N |
Isomeric SMILES |
CCCC(=O)N[C@H]1CCC[C@@H]1O.Cl |
Canonical SMILES |
CCCC(=O)NC1CCCC1O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

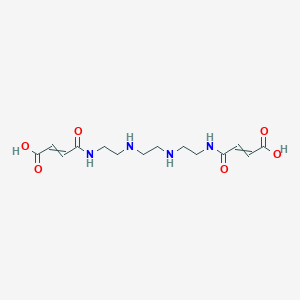


![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
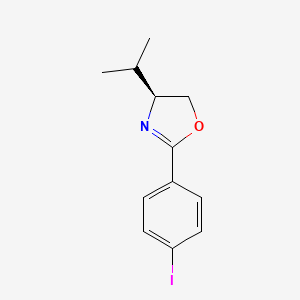
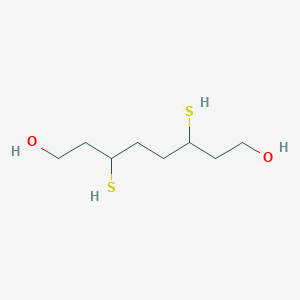
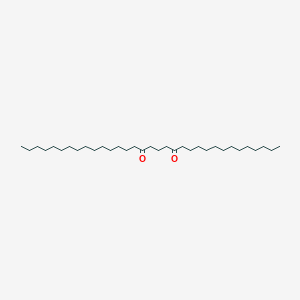
![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
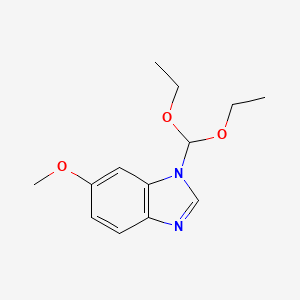
![1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14231568.png)
